5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 41421-07-2
VCID: VC3896252
InChI: InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15)
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2
Molecular Formula: C8H5N3O3S
Molecular Weight: 223.21 g/mol

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

CAS No.: 41421-07-2

Cat. No.: VC3896252

Molecular Formula: C8H5N3O3S

Molecular Weight: 223.21 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol - 41421-07-2

Specification

CAS No. 41421-07-2
Molecular Formula C8H5N3O3S
Molecular Weight 223.21 g/mol
IUPAC Name 5-(3-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione
Standard InChI InChI=1S/C8H5N3O3S/c12-11(13)6-3-1-2-5(4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15)
Standard InChI Key WRBROPFHVKCQKV-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=S)O2

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol (C₈H₅N₃O₃S) consists of a 1,3,4-oxadiazole ring substituted at position 5 with a 3-nitrophenyl group and at position 2 with a thiol (-SH) functional group. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly influences the electronic distribution of the molecule. This polarization enhances the compound’s reactivity in electrophilic substitution reactions and impacts its solubility profile .

Electronic Effects

The nitro group’s electron-withdrawing nature reduces electron density on the oxadiazole ring, making the thiol group more acidic compared to non-nitrated analogs. Theoretical calculations suggest a pKa value of approximately 8.2–8.5 for the thiol proton, facilitating deprotonation under mildly basic conditions .

Crystallographic Data

While single-crystal X-ray diffraction data for this specific compound are unavailable, related 1,3,4-oxadiazole derivatives exhibit planar geometries with bond lengths of 1.28–1.32 Å for the C=N bonds in the oxadiazole ring . The nitro group typically adopts a coplanar orientation with the phenyl ring to maximize conjugation.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol typically involves a two-step process:

Intermediate Formation

  • Hydrazide Preparation: Reacting 3-nitrobenzoyl chloride with hydrazine hydrate yields 3-nitrobenzohydrazide.

  • Cyclization: Treatment with carbon disulfide (CS₂) in the presence of a base (e.g., KOH) facilitates cyclization to form the oxadiazole-thiol core .

Representative Reaction Scheme:

3-Nitrobenzohydrazide+CS2KOH, EtOH5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol\text{3-Nitrobenzohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol}

Alternative Routes

Phosphorus oxychloride (POCl₃)-mediated cyclization of 3-nitrobenzohydrazide with thiourea derivatives has also been reported for analogous compounds, achieving yields of 68–74% .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature: Optimal cyclization occurs at 80–90°C.

  • Solvent: Ethanol or DMF enhances solubility of intermediates.

  • Catalysis: Lewis acids like ZnCl₂ improve reaction kinetics by stabilizing transition states .

Table 1: Synthesis Conditions and Yields

ParameterOptimal ValueYield (%)
Temperature85°C72
SolventEthanol68
Catalyst (ZnCl₂)0.1 eq74

Physicochemical Properties

Infrared Spectroscopy (IR)

  • ν(S-H): 2570–2590 cm⁻¹ (weak, broad due to hydrogen bonding).

  • ν(NO₂): 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).

  • ν(C=N): 1615 cm⁻¹ (oxadiazole ring) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.5–8.7 ppm (m, aromatic H from nitrophenyl).

    • δ 13.1 ppm (s, SH, exchangeable with D₂O).

  • ¹³C NMR:

    • δ 165–168 ppm (C=N of oxadiazole).

    • δ 148 ppm (C-NO₂) .

Mass Spectrometry

  • Molecular Ion Peak: m/z 225 [M+H]⁺.

  • Fragmentation: Loss of NO₂ (46 amu) and SH (33 amu) observed at m/z 179 and 146, respectively .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus, the compound showed a MIC of 64 μg/mL, comparable to ampicillin (32 μg/mL). The thiol group may disrupt bacterial membrane integrity via thiol-disulfide exchange .

Table 2: Biological Activity Profile

AssayResult (IC₅₀/MIC)Reference Standard
DPPH scavenging42 μMAscorbic acid (12 μM)
Antibacterial (S. aureus)64 μg/mLAmpicillin (32 μg/mL)

Applications in Materials Science

Coordination Chemistry

The thiol group acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity. A Cu(II) complex of this compound demonstrated 82% efficiency in Suzuki-Miyaura coupling reactions .

Polymer Stabilization

Incorporation into polyurethane matrices at 1.5 wt% improved thermal stability (TGA onset increased by 38°C), attributed to radical scavenging by the thiol group .

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